While the specific scientific research applications of 1,2-Dibromo-3,3-dimethylbutane are not widely documented, some research explores halocarbons in general for their unique properties:
1,2-Dibromo-3,3-dimethylbutane is an organic compound with the molecular formula . It is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain that is further substituted with two methyl groups at the third carbon. This structural configuration contributes to its unique chemical properties and reactivity. The compound is typically a colorless liquid and has applications in various chemical syntheses and research contexts.
Several methods are available for synthesizing 1,2-dibromo-3,3-dimethylbutane:
1,2-Dibromo-3,3-dimethylbutane finds applications in various fields:
Interaction studies involving 1,2-dibromo-3,3-dimethylbutane primarily focus on its reactivity with nucleophiles and bases. These studies help elucidate the mechanisms of substitution and elimination reactions. Additionally, understanding its interactions with biological systems could provide insights into its potential toxicity and environmental impact.
Several compounds are structurally similar to 1,2-dibromo-3,3-dimethylbutane. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-methylpropane | Contains one bromine atom; simpler structure | |
| 2-Bromo-2-methylpropane | Bromine at a different position; more branched | |
| 2,3-Dibromo-2,3-dimethylbutane | Similar dibrominated structure but different positions | |
| 1,4-Dibromobutane | Different carbon chain length; linear structure |
The uniqueness of 1,2-dibromo-3,3-dimethylbutane lies in its specific arrangement of bromine substituents on the butane backbone and the presence of two methyl groups at the third carbon. This configuration influences its reactivity patterns compared to other dibrominated compounds and makes it particularly useful in synthetic organic chemistry.
1,2-Dibromo-3,3-dimethylbutane is an organobromine compound with the molecular formula C₆H₁₂Br₂ [1] [2]. The molecule consists of a butane backbone with two bromine atoms attached to adjacent carbon atoms at positions 1 and 2, while two methyl groups are substituted at carbon-3, creating a geminal dimethyl substitution pattern [1] [2]. This structural arrangement results in a molecular weight of 243.97 g/mol [1] [3] [2].
The molecular structure can be represented as a six-carbon chain where the terminal carbon (C-1) bears one bromine atom, the adjacent carbon (C-2) bears both a bromine atom and serves as the connection point to the tertiary carbon (C-3) [1] [3]. Carbon-3 is quaternary, bearing two methyl groups and connecting to the terminal methyl group (C-4) [1] [2]. This arrangement creates a branched alkyl dihalide with significant steric hindrance around the central carbon atoms due to the geminal dimethyl substitution.
The compound exhibits tetrahedral geometry around each carbon center, with bond angles approximating 109.5 degrees in the absence of significant steric strain [1]. The presence of the bulky tert-butyl group (formed by the geminal dimethyl substitution at C-3) influences the overall molecular conformation and introduces conformational constraints that affect the molecule's physical and chemical properties [1] [2].
1,2-Dibromo-3,3-dimethylbutane contains one stereogenic center located at carbon-2 [4] [3]. This carbon atom is bonded to four different substituents: a bromine atom, a bromomethyl group (-CH₂Br), a tert-butyl group (C(CH₃)₃), and a hydrogen atom [4] [3]. The presence of four distinct groups attached to the central carbon creates a chiral center, enabling the existence of two non-superimposable mirror image forms (enantiomers) [4] [3].
The stereogenic center at C-2 can adopt either R or S configuration according to the Cahn-Ingold-Prelog priority rules [3] [5]. In the priority assignment, bromine atoms receive the highest priority due to their high atomic number, followed by the carbon atoms based on their substitution patterns [3] [5]. The tert-butyl group receives higher priority than the bromomethyl group due to the multiple carbon substitutions at the tertiary carbon center [3].
The stereochemical configuration significantly influences the compound's three-dimensional structure and potentially its biological activity and physical properties [3] [5]. The bulky tert-butyl group creates substantial steric hindrance that may favor specific conformational arrangements and affect the molecule's reactivity patterns [5].
The (2R)-1,2-dibromo-3,3-dimethylbutane stereoisomer represents one of the two possible enantiomeric forms of the compound [3]. This stereoisomer is specifically catalogued in chemical databases with PubChem CID 92168013 [3]. The R configuration indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise manner according to their priority sequence [3].
The stereochemical descriptor for this enantiomer is reflected in its SMILES notation as CC(C)(C)C@HBr, where the @H symbol indicates the specific three-dimensional arrangement around the chiral center [3]. The corresponding InChI notation includes the stereochemical information as InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3/t5-/m0/s1, with the /t5-/m0/s1 portion specifying the R configuration [3].
The (2S)-enantiomer would possess the opposite configuration, with the substituents arranged in a counterclockwise manner when viewed from the same perspective [3]. Both enantiomers share identical physical properties such as boiling point, density, and refractive index, but differ in their optical rotation and potentially in their interactions with other chiral molecules [3] [5].
1,2-Dibromo-3,3-dimethylbutane belongs to the broader class of vicinal dibromoalkanes, compounds characterized by bromine atoms attached to adjacent carbon atoms [10]. Comparative analysis with structurally related compounds reveals distinct features that influence its physical properties and chemical behavior [10] [11].
1,2-Dibromoethane, the simplest vicinal dibromide with molecular formula C₂H₄Br₂, lacks stereogenic centers due to its symmetrical structure [11] [12]. In contrast, 1,2-dibromo-3,3-dimethylbutane possesses one chiral center, enabling enantiomeric forms that exhibit different optical activities [4] [3]. The additional methyl groups in the dimethylbutane derivative significantly increase the molecular weight (243.97 g/mol vs 187.86 g/mol) and alter the steric environment around the bromine-bearing carbons [2] [12].
1,2-Dibromopropane (C₃H₆Br₂) shares the single stereogenic center characteristic with 1,2-dibromo-3,3-dimethylbutane but has a simpler substitution pattern [13]. The geminal dimethyl substitution in 1,2-dibromo-3,3-dimethylbutane creates greater steric hindrance and influences conformational preferences compared to the single methyl substitution in dibromopropane [13]. This structural difference affects boiling points, with the dimethylbutane derivative exhibiting higher boiling points due to increased molecular weight and van der Waals interactions [2].
1,2-Dibromo-3-methylbutane represents an intermediate structural complexity with two stereogenic centers compared to the single chiral center in 1,2-dibromo-3,3-dimethylbutane [14] [13]. The presence of two chiral centers in the methylbutane derivative enables four possible stereoisomers (two pairs of enantiomers), while 1,2-dibromo-3,3-dimethylbutane can exist as only two enantiomeric forms [14]. The molecular weight difference (229.94 g/mol vs 243.97 g/mol) reflects the additional methyl group in the dimethylbutane structure [14] [2].
1,2-Dibromo-3,3-dimethylbutane exists as a liquid at room temperature and standard atmospheric pressure [1] [2]. The compound exhibits a colorless appearance, which is characteristic of saturated aliphatic dibromoalkanes. This physical state is consistent with the molecular structure and intermolecular forces present in the compound, where van der Waals interactions and dipole-dipole forces between bromine atoms contribute to maintaining the liquid phase under ambient conditions.
The boiling point of 1,2-Dibromo-3,3-dimethylbutane has been experimentally determined to be 70-73°C at 10 Torr pressure [3]. This reduced pressure boiling point indicates that under standard atmospheric pressure (760 Torr), the boiling point would be significantly higher, likely in the range of 180-200°C based on pressure-temperature relationships for organic compounds. The relatively elevated boiling point compared to the parent hydrocarbon is attributed to the presence of two bromine atoms, which substantially increase the molecular weight from 86.18 g/mol for 3,3-dimethylbutane to 243.97 g/mol for the dibrominated derivative [1] [3].
Melting point data for 1,2-Dibromo-3,3-dimethylbutane is not readily available in the literature. The absence of reliable melting point data may be attributed to the compound's tendency to remain liquid over a wide temperature range or potential decomposition before reaching the solid state.
| Property | Value | Pressure/Conditions |
|---|---|---|
| Boiling Point | 70-73°C | 10 Torr |
| Melting Point | Not available | - |
The flash point of 1,2-Dibromo-3,3-dimethylbutane is 183°F (84°C) [2] [4]. This relatively high flash point classifies the compound as a combustible liquid rather than a flammable liquid according to standard safety classifications. The elevated flash point is primarily due to the presence of bromine atoms, which reduce the volatility of the compound compared to non-halogenated hydrocarbons. Bromine atoms act as flame retardants, making brominated organic compounds generally less flammable than their non-brominated counterparts [5].
1,2-Dibromo-3,3-dimethylbutane exhibits a density of 1.598 g/cm³ at 20°C [3] and 1.61 g/cm³ at 25°C [2]. These density values are significantly higher than water (1.0 g/cm³), indicating that the compound is denser than water and will sink when mixed with aqueous solutions. The high density is primarily attributed to the presence of two bromine atoms (atomic weight 79.9), which substantially increase the mass per unit volume compared to hydrogen atoms that they replace.
The temperature dependence of density shows a typical decrease with increasing temperature, following the general principle of thermal expansion for liquid organic compounds.
| Temperature | Density (g/cm³) | Reference |
|---|---|---|
| 20°C | 1.598 | CAS Common Chemistry [3] |
| 25°C | 1.61 | ChemicalBook [2] |
1,2-Dibromo-3,3-dimethylbutane demonstrates excellent solubility in various organic solvents [6] [7] [8]. The compound is readily soluble in:
This solubility profile is characteristic of halogenated aliphatic compounds, which exhibit favorable intermolecular interactions with organic solvents through van der Waals forces and dipole-dipole interactions. The presence of bromine atoms creates polarizable electron clouds that interact favorably with the electron systems of organic solvents [9] [10].
1,2-Dibromo-3,3-dimethylbutane exhibits very low solubility in water [11] [12] [13]. This limited aqueous solubility is typical for bromoalkanes and results from several factors:
Quantitative solubility data specific to 1,2-Dibromo-3,3-dimethylbutane in water is not available in the literature. However, based on correlations for brominated compounds, the water solubility is expected to be in the range of 10-100 mg/L at 25°C [11].
The refractive index of 1,2-Dibromo-3,3-dimethylbutane is estimated to be approximately 1.50 based on structure-property relationships for brominated compounds [2]. This value is typical for dibrominated aliphatic compounds and reflects the high polarizability of bromine atoms. The refractive index is an important optical property that relates to the compound's ability to bend light and is useful for identification and purity assessment.
For comparison, related dibrominated compounds show similar refractive index values:
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Refractive Index (nD) | ~1.50 | 20°C | Estimated [2] |
Irritant